

# Investigating Store-Operated Calcium Entry with YM-58483: A Technical Guide

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## Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358

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## Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, particularly non-excitable cells like lymphocytes, governing a wide range of physiological responses from gene expression and proliferation to cytokine release. The  $\text{Ca}^{2+}$  release-activated  $\text{Ca}^{2+}$  (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological and inflammatory disorders. **YM-58483** (also known as BTP2) is a potent and selective inhibitor of CRAC channels.<sup>[1][2]</sup> This technical guide provides an in-depth overview of **YM-58483**, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments to investigate its impact on SOCE and downstream cellular functions.

## Introduction to YM-58483 and Store-Operated Calcium Entry

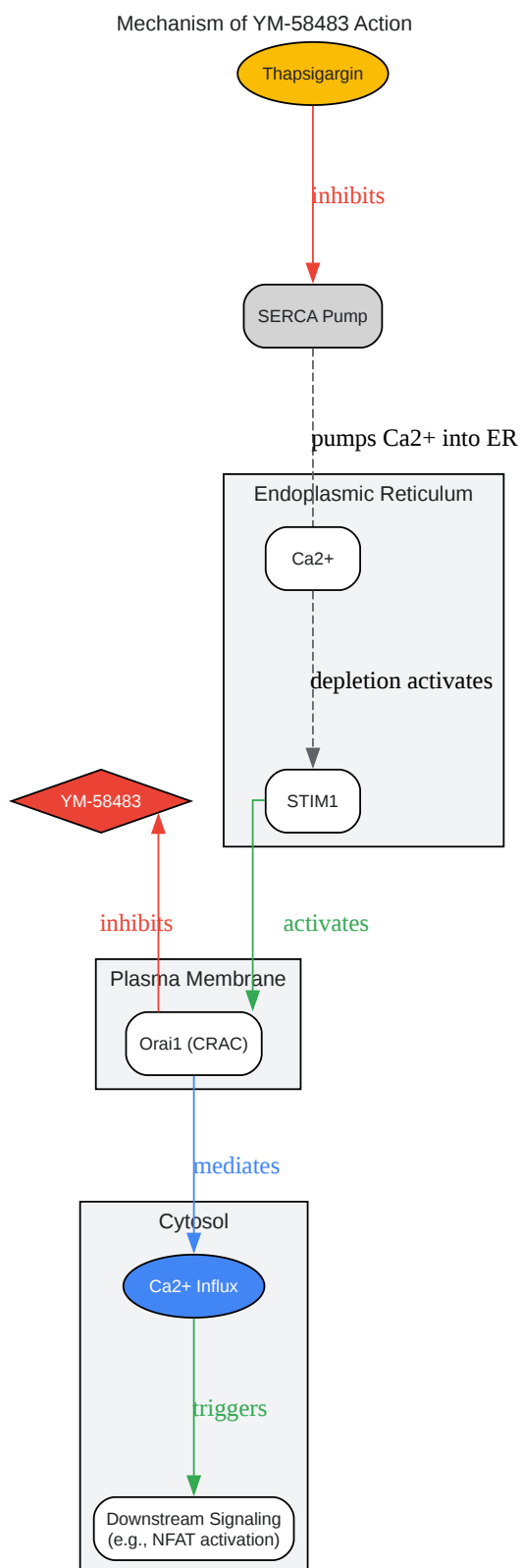
Store-operated calcium entry is a process initiated by the depletion of calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.<sup>[2]</sup> The subsequent influx of extracellular  $\text{Ca}^{2+}$  through the CRAC channel leads to a sustained increase in intracellular  $\text{Ca}^{2+}$  concentration, which in turn activates downstream signaling pathways, most

notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-cell activation and cytokine production.[2][3]

**YM-58483** is a pyrazole derivative that acts as a selective blocker of CRAC channels and, consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune diseases, asthma, and other inflammatory conditions.[3][4][5]

## Mechanism of Action of YM-58483

The primary mechanism of action of **YM-58483** is the direct inhibition of the CRAC channel, thus blocking store-operated  $\text{Ca}^{2+}$  influx. It has been shown to potently inhibit thapsigargin-induced sustained  $\text{Ca}^{2+}$  influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum  $\text{Ca}^{2+}$ -ATPase (SERCA) pump, and its application leads to the depletion of ER  $\text{Ca}^{2+}$  stores, thereby activating SOCE. **YM-58483**'s inhibitory effect on SOCE occurs without affecting the initial release of  $\text{Ca}^{2+}$  from intracellular stores.[3]



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Mechanism of **YM-58483** in blocking store-operated calcium entry.

## Quantitative Data on YM-58483 Inhibition

The inhibitory potency of **YM-58483** has been quantified across various cellular and physiological responses. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of **YM-58483**

Parameter	Cell Type/Condition	IC50 Value	Reference(s)
Thapsigargin-induced Ca2+ influx	Jurkat T cells	100 nM	[3][6]
T-cell proliferation (anti-CD3)	Human T-cells	12.7 nM	[2]
T-cell proliferation (mixed lymphocyte reaction)	330 nM	[1][7]	
Histamine release	IgE-primed RBL-2H3 cells	460 nM	[1][5]
Leukotriene production	IgE-primed RBL-2H3 cells	310 nM	[1][5]
IL-2 production	Jurkat T cells	~100 nM	[3]
IL-4 and IL-5 production	Murine Th2 T cell clone	~100 nM	[4]
IL-5 production	Phytohemagglutinin-stimulated human peripheral blood cells	125 nM	[5]
IL-13 production	Phytohemagglutinin-stimulated human peripheral blood cells	148 nM	[5]

Table 2: In Vivo Efficacy of **YM-58483**

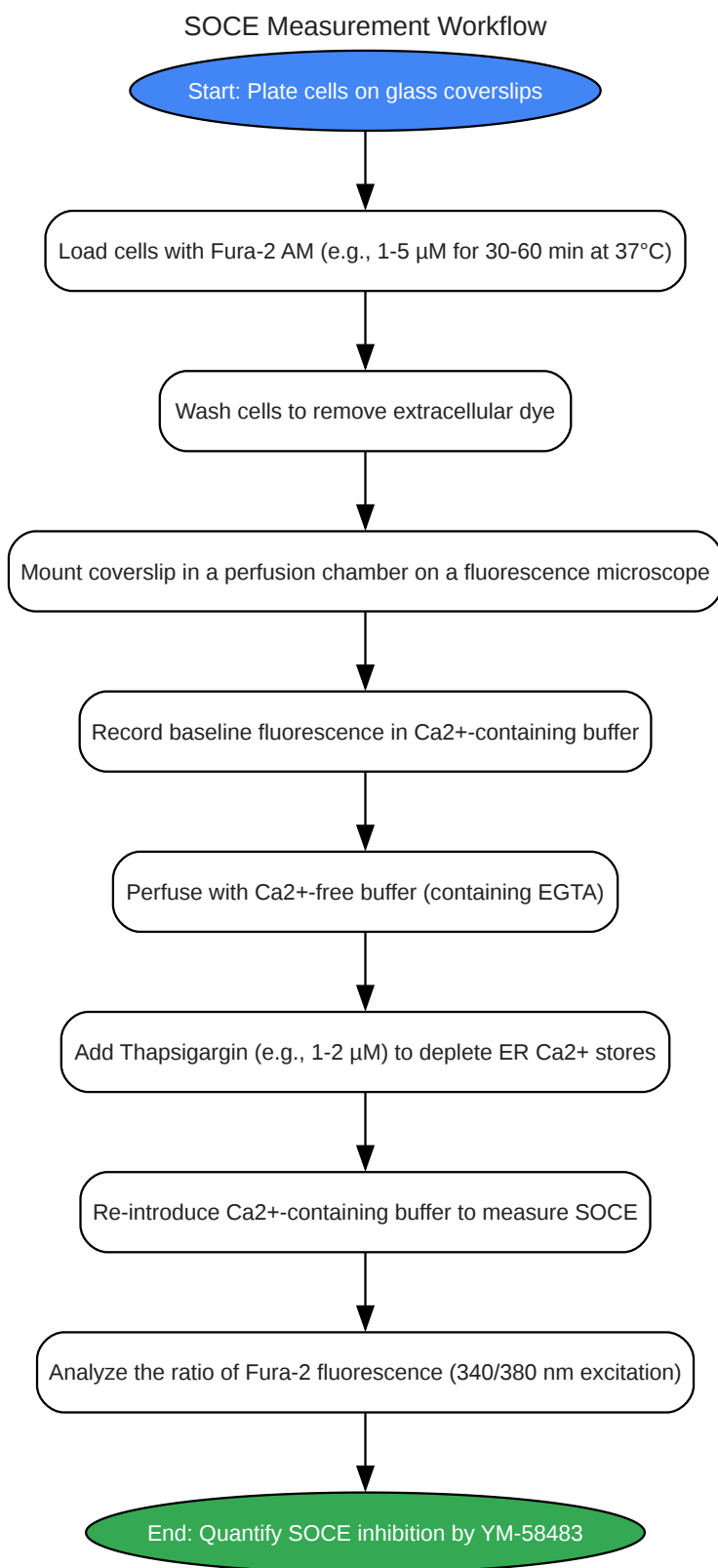
Model	Species	Effect	Effective Dose	Reference(s)
Delayed-type hypersensitivity (DTH)	Mice	Inhibition of DTH reaction	ED50 of 1.1 mg/kg (p.o.)	[3]
DTH reaction (SRBC-induced)	Mice	Inhibition	1-10 mg/kg (p.o.)	[1]
Antigen-induced bronchoconstriction	Guinea pigs	Significant inhibition	30 mg/kg (p.o.)	[1][5]
Airway hyperresponsiveness	Guinea pigs	Complete inhibition	3-30 mg/kg (p.o.)	[1][5]
Graft-versus-host disease (GVHD)	Mice	Inhibition of CTL activity and IFN- $\gamma$ production	1-30 mg/kg (p.o.)	[7]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **YM-58483**.

### Measurement of Store-Operated Calcium Entry

This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes in intracellular Ca<sup>2+</sup> concentration.



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Workflow for measuring store-operated calcium entry (SOCE).

#### Materials:

- Cells of interest (e.g., Jurkat T-cells, HEK293 cells)
- Glass-bottom dishes or coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS) with and without  $\text{CaCl}_2$
- EGTA
- Thapsigargin
- **YM-58483**
- Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

#### Procedure:

- **Cell Preparation:** Seed cells onto glass-bottom dishes or coverslips and allow them to adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote attachment.
- **Dye Loading:** Prepare a loading solution containing 1-5  $\mu\text{M}$  Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at  $37^\circ\text{C}$  in the dark.
- **Washing:** Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
- **Baseline Measurement:** Mount the coverslip onto the microscope stage and perfuse with normal HBS containing  $\text{CaCl}_2$  (e.g., 2 mM). Record the baseline 340/380 nm fluorescence ratio. To test the effect of **YM-58483**, the compound can be added to the perfusion buffer at this stage or before the re-addition of calcium.

- **ER Store Depletion:** Switch to a  $\text{Ca}^{2+}$ -free HBS containing a chelator like EGTA (e.g., 0.5 mM) to remove extracellular  $\text{Ca}^{2+}$ . After a stable baseline is achieved, add thapsigargin (e.g., 1-2  $\mu\text{M}$ ) to the perfusion solution. This will cause a transient increase in cytosolic  $\text{Ca}^{2+}$  due to leakage from the ER.
- **SOCE Measurement:** Once the cytosolic  $\text{Ca}^{2+}$  level returns to a new, stable baseline, reintroduce the  $\text{Ca}^{2+}$ -containing HBS. The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.
- **Data Analysis:** The magnitude of SOCE can be quantified by measuring the peak or the area under the curve of the  $\text{Ca}^{2+}$  signal upon re-addition of extracellular  $\text{Ca}^{2+}$ . Compare the SOCE in control cells versus cells pre-treated with various concentrations of **YM-58483** to determine the  $\text{IC}_{50}$ .

## T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

- Primary T-cells or a T-cell line (e.g., Jurkat)
- CFSE dye
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
- **YM-58483**
- Flow cytometer

Procedure:

- **Cell Labeling:** Resuspend T-cells in pre-warmed PBS at a concentration of  $1-10 \times 10^6$  cells/mL. Add CFSE to a final concentration of 1-5  $\mu\text{M}$  and incubate for 10-15 minutes at  $37^\circ\text{C}$ , protected from light.



- **Quenching:** Quench the staining reaction by adding 5 volumes of cold complete culture medium. Incubate for 5 minutes on ice.
- **Washing:** Wash the cells 2-3 times with complete medium to remove any unbound CFSE.
- **Cell Culture and Stimulation:** Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add various concentrations of **YM-58483**. Stimulate the cells with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Include unstimulated and stimulated control wells without the inhibitor.
- **Incubation:** Culture the cells for 3-5 days at 37°C in a CO2 incubator.
- **Flow Cytometry Analysis:** Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferated cells.
- **Data Analysis:** Quantify the percentage of divided cells and the proliferation index in the presence and absence of **YM-58483** to assess its anti-proliferative effect.

## Cytokine Production Measurement (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

- Supernatants from stimulated T-cell cultures (from section 4.2)
- ELISA plate
- Capture antibody (specific for the cytokine of interest)
- Detection antibody (biotinylated, specific for the cytokine)
- Recombinant cytokine standard
- Streptavidin-HRP (Horseradish Peroxidase)

- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

#### Procedure:

- **Plate Coating:** Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
- **Detection Antibody Incubation:** Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP Incubation:** Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
- **Signal Development:** Wash the plate and add TMB substrate. Allow the color to develop in the dark.
- **Stopping the Reaction:** Stop the reaction by adding the stop solution.
- **Data Acquisition and Analysis:** Read the absorbance at 450 nm using a plate reader. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels from **YM-58483**-treated and untreated cells.

## Conclusion

**YM-58483** is a well-characterized and potent inhibitor of store-operated calcium entry, making it an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in

cellular physiology and pathophysiology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of **YM-58483** and other potential SOCE modulators. The quantitative data presented herein underscores its potential as a lead compound for the development of novel therapeutics for a range of immune and inflammatory diseases. As research into the intricacies of calcium signaling continues, the precise application of selective inhibitors like **YM-58483** will be instrumental in advancing our understanding and developing targeted therapies.

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